Antiviral agent 23

EV71 Antiviral Potency EC50

Standard anti-enterovirus compounds targeting viral proteins often fail to dissect host-pathogen epigenetic interactions. Antiviral Agent 23 (Compound 11b) provides a validated chemical probe for EV71 research. - **Dual mechanism**: Inhibits EV71 replication (EC50=94 nM, BrCr strain in RD cells) plus METTL3/METTL14 methyltransferase (74.45% at 100 µM). - **Selectivity tool**: Inactive against CVA21 - ideal for EV71-specific phenotyping. - **Assay-friendly**: 94 nM EC50 enables lower working concentrations than alternatives (e.g., DC07090 at 22 µM), reducing solvent toxicity. Synthetic small molecule. For host-directed antiviral mechanism studies only.

Molecular Formula C18H21N5O4
Molecular Weight 371.4 g/mol
Cat. No. B12392632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 23
Molecular FormulaC18H21N5O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C18H21N5O4/c1-10-3-2-4-11(5-10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1
InChIKeyWBJVJFOITZTVRG-OWYXCUOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 23: Potent EV71 Inhibitor


Antiviral Agent 23 (CAS 35940-03-5, synonym Compound 11b) is a synthetic small-molecule nucleoside analogue [1]. It is primarily characterized as a potent inhibitor of Enterovirus 71 (EV71) replication, with a reported EC50 value of 94 nM against the BrCr strain in RD cells [2]. Additionally, it suppresses the enzymatic activity of the METTL3/METTL14 methyltransferase complex, which is implicated in host-virus interactions [1]. This compound is intended for research use only, primarily for the study of viral infection mechanisms and the development of host-directed antiviral strategies.

Why Antiviral Agent 23 Cannot Be Substituted


Direct substitution of Antiviral Agent 23 with other anti-EV71 compounds is scientifically invalid due to substantial differences in potency, spectrum of activity against related enteroviruses, and, most critically, a unique dual mechanism of action. While many anti-enterovirus agents target viral proteins (e.g., protease, polymerase, capsid), Antiviral Agent 23 is a rationally designed inhibitor of the host methyltransferase METTL3 [1]. This distinct mechanism confers a differentiated profile. Quantitative comparisons show that its potency against EV71 (EC50 = 94 nM) is orders of magnitude greater than some in-class alternatives [2] and exhibits a markedly different selectivity profile against other enteroviruses like CVA21 and EV68 compared to its closest analog, Antiviral Agent 24 [3]. Assuming functional equivalence would introduce critical errors in experimental design and data interpretation.

Quantitative Comparative Evidence for Antiviral Agent 23


EV71 Potency vs. DC07090

Antiviral Agent 23 demonstrates 235-fold greater potency in inhibiting EV71 replication compared to the 3C protease inhibitor DC07090. This quantitative advantage is based on EC50 values derived from cell-based antiviral assays [1][2].

EV71 Antiviral Potency EC50

Selectivity vs. Antiviral Agent 24

Antiviral Agent 23 and its closest analog, Antiviral Agent 24, exhibit dramatically different activity profiles against Coxsackievirus A21 (CVA21) and Enterovirus D68 (EV68). While Antiviral Agent 23 is inactive against CVA21 and EV68, Antiviral Agent 24 is highly potent against CVA21 and moderately potent against EV68 [1][2].

Enterovirus CVA21 EV68 Selectivity

METTL3/METTL14 Inhibitory Activity

Antiviral Agent 23 is a more potent inhibitor of the METTL3/METTL14 methyltransferase complex than its analog Antiviral Agent 24. At a concentration of 100 μM, Antiviral Agent 23 inhibits the enzyme's activity by 74.45% [1]. In contrast, Antiviral Agent 24 inhibits the same complex with an EC50 of 129 μM, which is a weaker, dose-dependent effect .

METTL3 METTL14 Host-directed Antivirals m6A Methylation

Applications of Antiviral Agent 23


High-Sensitivity Antiviral Assays

For cell-based screening campaigns where maximal sensitivity and minimal compound interference are paramount, Antiviral Agent 23 is the reagent of choice. Its 94 nM EC50 against EV71 [1] allows for the use of lower compound concentrations compared to alternatives like DC07090 (EC50 = 22.09 μM) [2], reducing solvent toxicity and improving assay resolution.

METTL3-Dependent Viral Replication Studies

Antiviral Agent 23 is uniquely suited as a chemical probe for dissecting the role of host METTL3/METTL14 methyltransferase activity in the EV71 life cycle. Its demonstrated inhibition of METTL3/METTL14 (74.45% at 100 μM) [1] directly supports its use in experiments designed to elucidate how viral pathogens exploit host RNA modification machinery.

EV71-Selective Co-infection Models

In studies designed to differentiate the effects of EV71 from those of other enteroviruses (e.g., CVA21, EV68), Antiviral Agent 23 provides a specific chemical tool. Its inactivity against CVA21 [1] makes it ideal for validating EV71-specific phenotypes in cellular models, a feature not shared by analogs like Antiviral Agent 24 which potently inhibits CVA21 [3].

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